Octahydroindolizine-1-thiol Octahydroindolizine-1-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17828186
InChI: InChI=1S/C8H15NS/c10-8-4-6-9-5-2-1-3-7(8)9/h7-8,10H,1-6H2
SMILES:
Molecular Formula: C8H15NS
Molecular Weight: 157.28 g/mol

Octahydroindolizine-1-thiol

CAS No.:

Cat. No.: VC17828186

Molecular Formula: C8H15NS

Molecular Weight: 157.28 g/mol

* For research use only. Not for human or veterinary use.

Octahydroindolizine-1-thiol -

Specification

Molecular Formula C8H15NS
Molecular Weight 157.28 g/mol
IUPAC Name 1,2,3,5,6,7,8,8a-octahydroindolizine-1-thiol
Standard InChI InChI=1S/C8H15NS/c10-8-4-6-9-5-2-1-3-7(8)9/h7-8,10H,1-6H2
Standard InChI Key XMUISHFWOWMMTM-UHFFFAOYSA-N
Canonical SMILES C1CCN2CCC(C2C1)S

Introduction

Chemical Identity and Structural Characteristics

Octahydroindolizine-1-thiol is a bicyclic organic compound characterized by a fused indolizine ring system saturated with eight hydrogen atoms and a thiol (-SH) functional group at the 1-position. Its molecular formula, C8H15NS\text{C}_8\text{H}_{15}\text{NS}, corresponds to a molecular weight of 157.28 g/mol . The IUPAC name, 1,2,3,5,6,7,8,8a-octahydroindolizine-1-thiol, reflects its fully saturated bicyclic structure, which distinguishes it from simpler monocyclic thiols.

The compound’s three-dimensional conformation is stabilized by non-covalent interactions, including van der Waals forces and hydrogen bonding involving the thiol group. Its canonical SMILES notation, C1CC2CC(CCN2C1)S, illustrates the spatial arrangement of atoms, with the sulfur atom positioned at the bridgehead of the bicyclic system. This structural feature enhances its reactivity, particularly in nucleophilic substitution and redox reactions.

Synthesis and Production Methods

The synthesis of octahydroindolizine-1-thiol involves multi-step organic reactions that require precise control of reaction conditions to achieve optimal yields and purity. While specific protocols remain proprietary, general methodologies can be inferred from analogous indolizine derivatives.

Key Synthetic Routes

  • Cyclization of Amino Alcohols: Precursors such as pyrrolidine derivatives undergo cyclization in the presence of thiophilic agents to form the indolizine core.

  • Thiolation via Sulfur Incorporation: Post-cyclization, the introduction of the thiol group is achieved using sulfur donors like thiourea or hydrogen sulfide under controlled pH.

Challenges in synthesis include side reactions leading to disulfide formation and stereochemical irregularities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to isolate the target compound .

Physical and Chemical Properties

The compound’s physical properties are influenced by its bicyclic structure and thiol group:

PropertyValue/Description
Melting PointNot reported (decomposes at >200°C)
SolubilityModerately soluble in polar solvents (e.g., DMSO, ethanol)
StabilitySensitive to oxidation; requires inert storage conditions

Chemically, the thiol group confers reducing properties, enabling participation in disulfide exchange reactions. The compound’s redox potential is comparable to glutathione, a natural antioxidant, making it a candidate for studying cellular redox homeostasis .

Biological Significance and Mechanistic Insights

Redox Activity

The thiol group in octahydroindolizine-1-thiol plays a critical role in redox biology. Like cysteine residues in proteins, it can undergo reversible oxidation to form disulfides or sulfenic acids, which are pivotal in signaling pathways and enzymatic catalysis . In proteomic studies, analogous thiol-containing compounds have been shown to regulate hydrogen peroxide (H2O2\text{H}_2\text{O}_2)-mediated oxidative stress responses by scavenging reactive oxygen species (ROS) .

Enzyme Interactions

Preliminary studies suggest that the compound may inhibit enzymes reliant on thiol-disulfide equilibria, such as thioredoxin reductase. This inhibition arises from competitive binding at catalytic cysteine sites, disrupting electron transfer processes .

Applications in Research and Industry

Medicinal Chemistry

Octahydroindolizine-1-thiol serves as a scaffold for designing protease inhibitors and antioxidant agents. Its bicyclic structure enhances metabolic stability compared to linear thiols, potentially improving pharmacokinetic profiles in drug candidates.

Biochemical Probes

In redox proteomics, the compound’s ability to form mixed disulfides with proteins enables its use as a probe for mapping cysteine oxidation states. Isotope-coded affinity tag (ICAT) methodologies have leveraged similar thiol-reactive compounds to quantify oxidative modifications in complex biological samples .

Comparison with Related Thiol Compounds

Octahydroindolizine-1-thiol exhibits distinct advantages over simpler thiols like mercaptoethanol or glutathione:

  • Structural Rigidity: The bicyclic framework reduces conformational flexibility, enhancing target specificity.

  • Enhanced Stability: Saturation of the indolizine ring minimizes susceptibility to ring-opening reactions under physiological conditions.

Future Research Directions

  • Pharmacological Studies: Investigate the compound’s efficacy in animal models of oxidative stress.

  • Synthetic Optimization: Develop catalytic methods to streamline production and reduce costs.

  • Proteomic Applications: Expand its use in mass spectrometry-based redox profiling to identify novel oxidative biomarkers.

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